![molecular formula C21H18O3 B156521 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol CAS No. 678149-02-5](/img/structure/B156521.png)
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, commonly known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It has gained significant attention from the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
Resveratrol exerts its effects through various mechanisms, including the activation of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. Resveratrol also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the AMPK pathway. Additionally, resveratrol has been shown to activate various transcription factors, including Nrf2, which plays a crucial role in regulating antioxidant responses.
生化和生理效应
Resveratrol has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the modulation of cellular metabolism. Resveratrol has also been shown to improve insulin sensitivity, reduce blood pressure, and improve lipid metabolism. Additionally, resveratrol has been shown to improve cognitive function and protect against neurodegenerative diseases.
实验室实验的优点和局限性
Resveratrol has several advantages for lab experiments, including its availability, low toxicity, and ease of use. However, resveratrol has several limitations, including its poor solubility, low bioavailability, and potential for degradation. These limitations can be overcome by using various formulations, including liposomes and nanoparticles, to improve resveratrol's solubility and bioavailability.
未来方向
Resveratrol has several potential future directions, including its use in preventing and treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Resveratrol's potential as a nutraceutical has also been investigated, with several studies showing its potential in improving overall health and well-being. Additionally, resveratrol's potential as a therapeutic agent for aging-related diseases has been investigated, with several studies showing promising results. Further research is needed to fully understand resveratrol's potential and to develop effective strategies for its use in preventing and treating various diseases.
合成方法
Resveratrol can be synthesized via several methods, including chemical synthesis, enzymatic synthesis, and plant tissue culture. The most common method is chemical synthesis, which involves the reaction of p-hydroxybenzaldehyde with acetophenone in the presence of a catalyst. The resulting product undergoes a Wittig reaction with triphenylphosphine and a suitable alkyl halide to yield resveratrol.
科学研究应用
Resveratrol has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. Resveratrol has also been investigated for its potential in preventing and treating various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVEESLGDZHMJ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

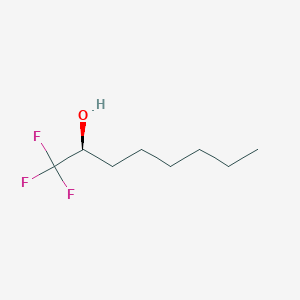
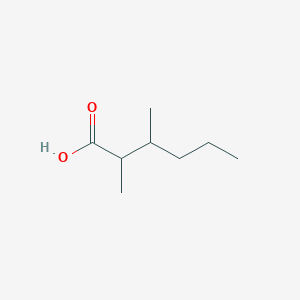
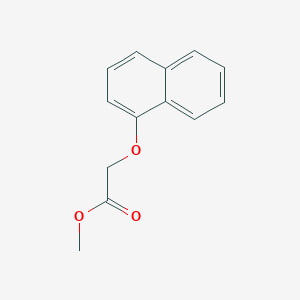
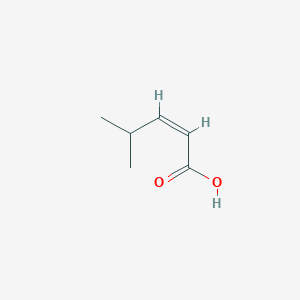
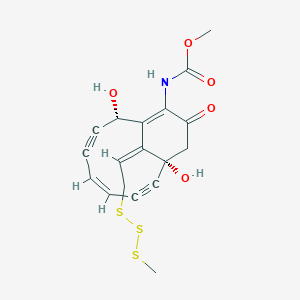
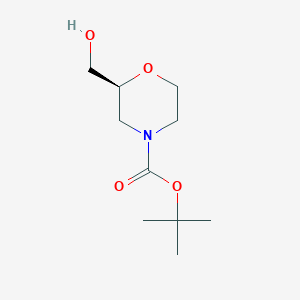
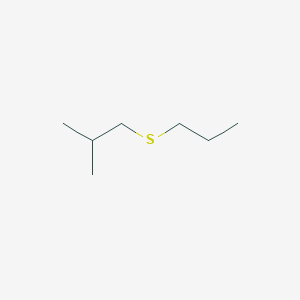

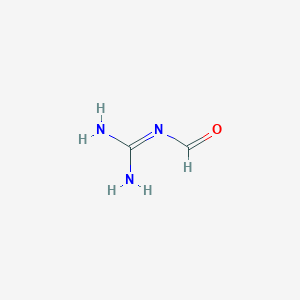
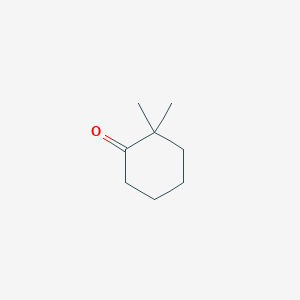
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
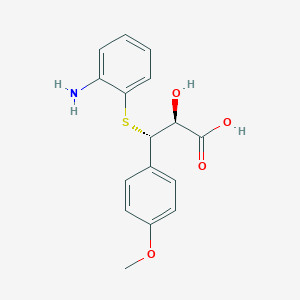
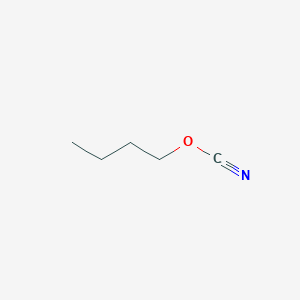
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)